molecular formula C12H9Cl2FO2 B2400002 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287341-91-5

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2400002
CAS No.: 2287341-91-5
M. Wt: 275.1
InChI Key: NWHCMWAGRZJJKV-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the photochemical addition of propellane to diacetyl, followed by haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer high throughput and scalability. For example, a continuous flow synthesis of [1.1.1]propellane can be directly derivatized into various bicyclo[1.1.1]pentane species, providing an efficient route to gram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid and three-dimensional structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. The presence of dichloro and fluorophenyl groups enhances its binding affinity and selectivity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific combination of dichloro and fluorophenyl groups, which impart distinct chemical reactivity and biological activity. Its rigid structure and ability to undergo various chemical transformations make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2FO2/c13-7-1-6(2-8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHCMWAGRZJJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=C(C(=C3)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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